![molecular formula C11H7BrFNO B11849164 8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde](/img/structure/B11849164.png)
8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of bromine, fluorine, and methyl groups in the quinoline ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method is the bromination of 6-fluoro-7-methylquinoline followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the handling of hazardous reagents and the need for precise control over reaction conditions.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 8-Bromo-6-fluoro-7-methylquinoline-2-carboxylic acid.
Reduction: 8-Bromo-6-fluoro-7-methylquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde is utilized in the development of novel pharmaceutical agents. Its structure allows it to serve as an intermediate in synthesizing more complex organic molecules that exhibit significant biological activities.
Case Study: Anticancer Properties
Research has shown that quinoline derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, studies indicate that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines, including HeLa and HT-29 cells. These compounds may interfere with DNA synthesis, presenting potential mechanisms for anticancer activity .
Antimicrobial Activity
The compound has demonstrated substantial antimicrobial properties against several bacterial strains.
In Vitro Studies:
It has been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin. Additionally, it exhibits efficacy in preventing biofilm formation, which is crucial for treating chronic infections caused by biofilm-forming pathogens .
Enzyme Inhibition Studies
The compound's ability to act as an enzyme inhibitor is significant for drug development. It may inhibit enzymes involved in metabolic pathways, altering cellular functions.
Mechanism of Action:
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 8-Bromo-6-fluoro-2-methylquinoline
- 8-Fluoro-2-methylquinoline-7-boronic acid
Comparison: 8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis compared to its analogs, which may lack the same level of reactivity or functional group diversity.
Properties
Molecular Formula |
C11H7BrFNO |
---|---|
Molecular Weight |
268.08 g/mol |
IUPAC Name |
8-bromo-6-fluoro-7-methylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H7BrFNO/c1-6-9(13)4-7-2-3-8(5-15)14-11(7)10(6)12/h2-5H,1H3 |
InChI Key |
MHZYQRTXFPOENK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC(=NC2=C1Br)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.